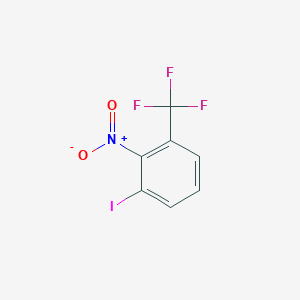

3-Iodo-2-nitrobenzotrifluoride

Description

3-Iodo-2-nitrobenzotrifluoride: is an organic compound with the molecular formula C7H3F3INO2 . It is a derivative of benzotrifluoride, where the benzene ring is substituted with an iodine atom at the third position and a nitro group at the second position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Properties

IUPAC Name |

1-iodo-2-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3INO2/c8-7(9,10)4-2-1-3-5(11)6(4)12(13)14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVVUUXNAZYYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224185-35-7 | |

| Record name | 3-Iodo-2-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-nitrobenzotrifluoride typically involves the nitration of 3-iodobenzotrifluoride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-nitrobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or thiourea can be used in substitution reactions.

Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly used.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) may be employed.

Major Products Formed:

Substitution Reactions: Products include substituted benzotrifluorides with different functional groups replacing the iodine atom.

Reduction Reactions: The primary product is 3-amino-2-nitrobenzotrifluoride.

Oxidation Reactions: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

3-Iodo-2-nitrobenzotrifluoride is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-2-nitrobenzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can form halogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

2-Iodo-3-nitrobenzotrifluoride: Similar structure but with different positions of the iodine and nitro groups.

4-Iodo-2-nitrobenzotrifluoride: Another isomer with the iodine atom at the fourth position.

3-Bromo-2-nitrobenzotrifluoride: Bromine atom replaces the iodine atom.

Uniqueness: 3-Iodo-2-nitrobenzotrifluoride is unique due to the specific positioning of the iodine and nitro groups, which imparts distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Biological Activity

3-Iodo-2-nitrobenzotrifluoride is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom, a nitro group, and trifluoromethyl groups attached to a benzene ring. This configuration influences its reactivity and interaction with biological systems. The compound's molecular formula is , and it has a molecular weight of approximately 307.01 g/mol.

1. Antimicrobial Activity

Nitro compounds, including this compound, have demonstrated antimicrobial properties. They are known to exert their effects through various mechanisms, including the production of toxic intermediates upon reduction, which can bind covalently to DNA, leading to cell death . For instance, nitro derivatives are often employed in treating infections caused by anaerobic bacteria.

2. Anti-inflammatory Effects

Research indicates that nitro-containing compounds can also exhibit anti-inflammatory properties. They may modulate inflammatory pathways by interacting with specific proteins involved in cellular signaling . The presence of the nitro group in this compound could enhance its pharmacokinetic and pharmacodynamic profiles, making it a candidate for further exploration in anti-inflammatory drug development.

Study on Anticancer Activity

A study investigated the anticancer potential of various nitrobenzene derivatives, including this compound. The findings revealed that these compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 15.5 ± 1.2 | Induces apoptosis |

| Control (e.g., DMSO) | - | - |

This table summarizes the inhibitory concentration (IC50) values for this compound compared to a control group.

Research on Vascular Development

Another investigation focused on the effects of nitrobenzoate-derived compounds on vascular development using zebrafish models. The study suggested that this compound could potentially impair vascular development, indicating its influence on angiogenesis .

Summary of Biological Activities

The following table encapsulates the diverse biological activities associated with this compound:

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against certain bacterial strains |

| Anti-inflammatory | Modulates inflammatory pathways |

| Anticancer | Induces apoptosis in cancer cells |

| Vascular Development | Impairs angiogenesis in zebrafish models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.